Thymine-d3

Description

Properties

IUPAC Name |

5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724566 | |

| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68941-98-0 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68941-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Nucleic Acid Research

An In-Depth Technical Guide to the Structure and Synthesis of Thymine-d3

Thymine, or 5-methyluracil, is one of the four primary nucleobases in deoxyribonucleic acid (DNA), where it pairs with adenine via two hydrogen bonds to stabilize the double helix structure.[1] The study of DNA synthesis, replication, and repair is fundamental to molecular biology, drug development, and cancer research.[2] Isotopic labeling, a technique that replaces specific atoms in a molecule with their isotopes, is an indispensable tool for tracing the metabolic fate of molecules and for quantitative analysis.[3]

Thymine-d3, a stable isotope-labeled analogue of thymine, provides a powerful tool for researchers. By replacing the three hydrogen atoms of the C5-methyl group with deuterium, the molecule's mass is increased by three Daltons without significantly altering its chemical properties. This mass shift makes thymine-d3 an ideal internal standard for quantitative mass spectrometry (MS) assays and a valuable tracer for metabolic flux analysis of nucleotide pathways.[4] This guide provides a detailed overview of the chemical structure of thymine-d3 and a robust methodology for its chemical synthesis, aimed at researchers and drug development professionals who require high-purity labeled compounds for their studies.

Part 1: Chemical Structure and Physicochemical Properties

The defining feature of thymine-d3 is the specific replacement of the three protons on the C5 methyl group with deuterium atoms. This precise labeling is crucial for its application as an internal standard, ensuring it co-elutes with the unlabeled analyte in chromatographic separations while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.

-

Systematic IUPAC Name: 5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione[5]

-

Common Synonyms: 5-(Methyl-d3)-uracil, Thymine (methyl-d3)

-

Chemical Formula: C₅H₃D₃N₂O₂

The structural integrity of the pyrimidine ring and its functional groups remains identical to that of natural thymine, preserving its biological recognition and base-pairing capabilities.

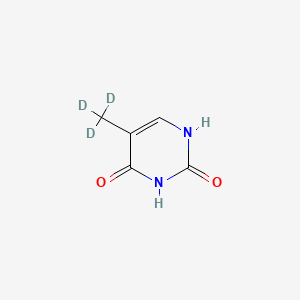

Diagram: Chemical Structure of Thymine-d3

A diagram illustrating the pyrimidine ring structure with the trideuteriomethyl group at the C5 position.

Physicochemical Data Summary

The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the basis of its utility. Other physical properties are largely comparable to unlabeled thymine.

| Property | Thymine (Unlabeled) | Thymine-d3 (methyl-d3) | Data Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | C₅H₃D₃N₂O₂ | [1][5] |

| Molar Mass | 126.115 g·mol⁻¹ | Approx. 129.13 g·mol⁻¹ | [1][5] |

| Melting Point | 316 to 317 °C | 325-327 °C (for d4 variant) | [1][6] |

| Appearance | White crystalline powder | White crystalline powder | [7] |

| Isotopic Purity | N/A | Typically >98 atom % D | [6] |

Note: The melting point for the d3 variant is expected to be very similar to the d4 variant listed by commercial suppliers.

Part 2: Chemical Synthesis of Thymine-d3

Conceptual Framework: The Causality Behind the Synthetic Strategy

The synthesis of thymine-d3 hinges on the targeted introduction of a trideuteriomethyl (-CD₃) group onto a pyrimidine precursor. As the common name 5-methyluracil implies, thymine is structurally a methylated version of uracil.[1] Therefore, the most direct and logical synthetic strategy is the alkylation of a uracil derivative at the C5 position using a deuterated methyl source.

To achieve high efficiency and regioselectivity, a common and field-proven approach is to start with a pre-functionalized uracil, such as 5-iodouracil. The halogen at the C5 position serves as an excellent leaving group or an activation site for metal-catalyzed cross-coupling reactions. This choice allows for the precise and controlled formation of the C-C bond with the deuterated methyl group, which is critical for ensuring high isotopic enrichment and overall yield. The use of a deuterated methylating agent like deuterated methyl iodide (CD₃I) is paramount, as it serves as the direct source of the deuterium label.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following protocol describes a robust, self-validating system for the synthesis of thymine-d3 via a palladium-catalyzed cross-coupling reaction. This method is chosen for its high functional group tolerance, excellent yields, and the commercial availability of the required precursors and catalysts.

Caption: Palladium-catalyzed synthesis of Thymine-d3 from 5-Iodouracil.

Detailed Step-by-Step Protocol

Disclaimer: This protocol is a representative method based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

1. Reagent Preparation and Setup:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-iodouracil (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

- Add anhydrous, degassed solvent such as DMF or NMP to dissolve the solids.

- To this mixture, add triethylamine (Et₃N, 3.0 eq) as a base.

2. Reaction Execution:

- While stirring the mixture, add deuterated methyl iodide (CD₃I, 1.5 eq) dropwise via syringe.

- Heat the reaction mixture to a temperature between 60-80 °C. The choice of temperature is critical; it must be sufficient to drive the reaction forward without causing degradation of the starting materials or product.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting 5-iodouracil is consumed (typically 4-12 hours).

3. Product Workup and Isolation:

- After the reaction is complete, cool the mixture to room temperature.

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. The choice of solvent is based on the product's solubility and immiscibility with water.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

4. Purification:

- Purify the crude solid by flash column chromatography on silica gel.

- Use a solvent gradient (e.g., dichloromethane/methanol) to elute the product. The polarity of the eluent is optimized to separate the product from residual catalyst and byproducts.

- Combine the fractions containing the pure product and evaporate the solvent to yield Thymine-d3 as a white solid.

5. Characterization and Validation:

- Mass Spectrometry (MS): Confirm the molecular weight of the product. The spectrum should show a molecular ion peak corresponding to the mass of Thymine-d3 (approx. 129.13 Da).

- ¹H NMR Spectroscopy: The proton NMR spectrum is a key validation step. Compared to the spectrum of unlabeled thymine[8], the characteristic singlet for the C5-methyl protons (around 1.7-1.8 ppm in DMSO-d₆) should be absent, confirming successful deuteration. The signal for the C6-H proton (around 7.3 ppm) should remain.

- ¹³C NMR Spectroscopy: The signal for the C5-methyl carbon will appear as a multiplet with a significantly reduced intensity due to C-D coupling, further confirming the isotopic labeling.

Part 3: Key Applications in Scientific Research

The utility of Thymine-d3 is grounded in its ability to act as a chemically identical but physically distinguishable surrogate for natural thymine.

-

Internal Standard for Quantitative Analysis: In bioanalytical methods using LC-MS or GC-MS, Thymine-d3 is added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration.[4] Because it behaves identically to unlabeled thymine during sample extraction, chromatography, and ionization, it can correct for sample loss and matrix effects. The distinct mass difference allows for precise and accurate quantification of the endogenous analyte.

-

Metabolic Flux and DNA Synthesis Studies: Thymine-d3 can be used as a tracer to study nucleotide metabolism and de novo DNA synthesis.[2][3] Cells are cultured in media containing Thymine-d3, which is then incorporated into newly synthesized DNA. By using mass spectrometry to measure the ratio of labeled to unlabeled thymine in the genomic DNA over time, researchers can quantify the rate of DNA replication and the contribution of salvage pathways versus de novo synthesis. This is particularly valuable in oncology for assessing the efficacy of drugs that target DNA synthesis in cancer cells.[2]

Conclusion

Thymine-d3 is a meticulously designed molecule that serves as a critical tool for researchers in biochemistry, pharmacology, and clinical diagnostics. Its chemical structure, characterized by the specific trideuteration of its C5-methyl group, allows it to function as a high-fidelity internal standard and metabolic tracer. The synthesis, achievable through robust organometallic cross-coupling reactions, provides a reliable method for producing this valuable research chemical with high isotopic purity. The continued application of Thymine-d3 and other stable isotope-labeled compounds will undoubtedly continue to advance our understanding of complex biological systems and accelerate the development of new therapeutic agents.

References

-

Wikipedia. (n.d.). Thymidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymine. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of Thymine-Containing Monomers of Negatively Charged Peptide Nucleic Acids. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Thymidines: Key role in DNA synthesis & cellular health. Retrieved from [Link]

-

YouTube. (2019). Nucleotide Metabolism | Basics of Thymine Biosynthesis. Retrieved from [Link]

-

MDPI. (2021). Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thymine-d3. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A modified thymine for the synthesis of site-specific thymine-guanine DNA interstrand crosslinks. Retrieved from [Link]

-

Let's Talk Academy. (2025). Which Radioisotope Is Used to Label Thymine in DNA Replication Studies?. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (1998). Efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Nucleoside Deuteration for NMR Studies of DNA. PubMed Central. Retrieved from [Link]

-

Quora. (2017). What is the function of thymine in DNA?. Retrieved from [Link]

-

MDPI. (n.d.). Exploring Vitamin D Synthesis and Function in Cardiovascular Health: A Narrative Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Identification and biosynthesis of thymidine hypermodifications in the genomic DNA of widespread bacterial viruses. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic region of the ¹H NMR spectra (700.4 MHz, [D3]acetonitrile,.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isotope Labeling in Mammalian Cells. PMC. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

American Chemical Society. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]

Sources

- 1. Thymine - Wikipedia [en.wikipedia.org]

- 2. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thymine-d3 | C5H6N2O2 | CID 57369822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 胸腺嘧啶-d4(甲基-d3,6-d1) 98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thymidine - Wikipedia [en.wikipedia.org]

- 8. Thymine(65-71-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Isotopic Labeling with Deuterated Thymidine: Tracing DNA Synthesis with Precision

This guide provides a comprehensive technical overview of isotopic labeling using deuterated thymidine (d-Thy), a powerful technique for accurately measuring DNA synthesis and cell proliferation. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental workflows, and advanced applications of this method, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

The Principle: Why Stable Isotopes Surpass Traditional Methods

For decades, the gold standard for measuring DNA synthesis has been the incorporation of radiolabeled nucleosides, such as ³H-thymidine, or thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU).[1] While foundational, these methods have inherent limitations. Radiolabeled compounds pose safety risks and can induce cellular damage, including DNA fragmentation and cell cycle arrest, thereby perturbing the very process under investigation.[2] Analogs like BrdU, while not radioactive, are foreign molecules that can alter the DNA's double helical structure and require harsh denaturation steps for detection, which can compromise sample integrity.[3][4]

Stable isotope labeling, particularly with deuterium (²H), offers a superior alternative.[2] Deuterium is a non-radioactive, naturally occurring isotope of hydrogen.[5] When incorporated into a molecule like thymidine, it increases the mass without significantly altering its chemical properties.[6] This allows deuterated thymidine to be seamlessly incorporated into newly synthesized DNA via the nucleotide salvage pathway without causing toxicity or altering cellular processes.[7] The key advantages of using deuterated thymidine include:

-

Biological Inertness: It does not induce the cytotoxic effects associated with radiolabels.[2]

-

High Sensitivity and Specificity: Detection via mass spectrometry allows for precise quantification of newly synthesized DNA.[8]

-

Safety: The absence of radioactivity simplifies handling and makes it suitable for in vivo studies in animals and even humans.[9][10]

The Workflow: From Labeling to Analysis

The successful application of deuterated thymidine labeling hinges on a well-controlled and validated workflow. This process can be broken down into three main stages: labeling, sample processing, and analysis.

Experimental Labeling: In Vitro and In Vivo Approaches

The primary goal of the labeling phase is to introduce deuterated thymidine to proliferating cells, allowing its incorporation during the S-phase of the cell cycle.

In Vitro Cell Culture Labeling:

This is the most common application, where cells grown in culture are exposed to d-Thy. The causality behind the protocol steps is critical for success.

-

Protocol Justification: The concentration of d-Thy must be sufficient to compete with endogenous thymidine pools but low enough to avoid any potential, albeit minimal, isotopic effects. The labeling duration is tailored to the cell type's doubling time; rapidly dividing cells require shorter incubation periods than slower-growing ones.[11] Cell synchronization techniques can be employed prior to labeling to enrich the population of cells in the S-phase, leading to a stronger signal.

Detailed Protocol: In Vitro Labeling of Adherent Cells

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase during the labeling period. Allow cells to adhere and resume proliferation (typically 24 hours).

-

Preparation of Labeling Medium: Prepare a stock solution of deuterated thymidine (e.g., Thymidine-d4) in sterile PBS or DMSO.[6] Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically in the low micromolar range).

-

Labeling: Remove the existing culture medium from the cells and replace it with the d-Thy-containing labeling medium.

-

Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for a predetermined duration (e.g., 2 to 24 hours), depending on the experimental goals and cell cycle length.

-

Harvesting: After incubation, remove the labeling medium, wash the cells twice with cold PBS to remove any unincorporated d-Thy, and then harvest the cells by trypsinization or scraping.

In Vivo Animal Model Labeling:

For studying cell dynamics in a whole organism, d-Thy can be administered systemically.

-

Method Selection: The choice of administration route—intraperitoneal injection, intravenous infusion, or addition to drinking water—depends on the desired labeling kinetics and the animal model.[12][13] For example, providing deuterated water (D₂O) in drinking water leads to the labeling of the deoxyribose moiety of nucleotides through the de novo synthesis pathway, offering a complementary approach to labeled thymidine which uses the salvage pathway.[7][14]

Diagram: Experimental Workflow

Caption: High-level workflow from cell labeling to data analysis.

Sample Processing: Isolating the Labeled Signature

Once labeling is complete, the genomic DNA must be isolated and prepared for analysis.

-

DNA Extraction: High-purity genomic DNA is extracted from the harvested cells or tissues using standard commercial kits or established protocols. The key is to minimize contamination from RNA and proteins, which could interfere with downstream analysis.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed into its constituent deoxynucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine). This is a critical step, as it liberates the individual nucleosides for separation and detection.[9]

Analysis: Quantifying Incorporation with Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical cornerstone of this technique.[15][16]

-

LC Separation: The hydrolyzed deoxynucleoside mixture is injected into a liquid chromatograph, which separates the four deoxynucleosides based on their physicochemical properties.

-

MS/MS Detection: As each deoxynucleoside elutes from the LC column, it enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecules. Unlabeled thymidine will have a specific m/z, while deuterated thymidine will have a higher m/z corresponding to the number of deuterium atoms incorporated.[17] Tandem MS (MS/MS) is used to fragment the parent ions, generating a characteristic fragmentation pattern that confirms the identity of the molecule with high confidence.[18]

Table 1: Mass Shifts of Thymidine Isotopologues

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δ) |

| Unlabeled Thymidine | C₁₀H₁₄N₂O₅ | 242.0903 | - |

| Thymidine-d4 | C₁₀H₁₀D₄N₂O₅ | 246.1154 | +4.0251 |

Note: The exact mass shift depends on the specific deuterated standard used.

Applications in Research and Drug Development

The ability to safely and accurately quantify DNA synthesis opens up numerous applications in basic and applied science.

Cell Proliferation and Kinetics

By measuring the fraction of newly synthesized DNA (the ratio of labeled to unlabeled thymidine), researchers can precisely calculate cell proliferation rates.[19] This is invaluable for:

-

Cancer Biology: Assessing the growth rate of tumor cells and their response to therapeutic agents.

-

Immunology: Tracking the expansion of immune cell populations during an immune response.[19]

-

Stem Cell Research: Determining the self-renewal and differentiation capacity of stem cell populations.

Diagram: Cell Cycle and d-Thy Incorporation

Caption: Deuterated thymidine is incorporated during the S-phase.

Drug Development and Pharmacology

In the pharmaceutical industry, this technique provides a robust platform for:

-

Efficacy Testing: Quantifying the cytostatic or cytotoxic effects of anti-cancer drugs that target DNA replication.

-

Pharmacodynamic (PD) Biomarkers: Using the rate of DNA synthesis as a biomarker to assess how a drug is affecting its target in vivo.

-

Toxicology: Evaluating the potential for a drug candidate to cause unintended effects on cell proliferation in various tissues.

Data Interpretation and Self-Validation

The trustworthiness of the data relies on a self-validating system. The LC-MS/MS analysis should include both unlabeled and a known concentration of a deuterated thymidine standard.[5] This internal standard corrects for variations in sample preparation and instrument response, ensuring quantitative accuracy.

The primary output is the fractional synthesis rate (f), which represents the proportion of DNA that is newly synthesized within the labeling period. This is calculated by comparing the abundance of the labeled (M+n) and unlabeled (M+0) thymidine peaks in the mass spectrum.

Conclusion

Isotopic labeling with deuterated thymidine represents a significant advancement in the study of cell dynamics. Its safety, precision, and versatility make it a superior choice over traditional methods for a wide range of applications, from fundamental cell biology to clinical drug development. By understanding the principles and meticulously executing the experimental workflow, researchers can generate high-quality, reliable data to drive scientific discovery.

References

-

Title: ³H-thymidine is a defective tool with which to measure rates of DNA synthesis. Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. Source: MDPI URL: [Link]

-

Title: Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS). Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Thymidine Analogues for Tracking DNA Synthesis. Source: MDPI URL: [Link]

-

Title: Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thymidine analog labeling of proliferating cells. Source: Protocols.io URL: [Link]

-

Title: Comparing DNA enrichment of proliferating cells following administration of different stable isotopes of heavy water. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. Source: Tetrahedron Letters URL: [Link]

-

Title: Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Evaluation of in Vivo T Cell Kinetics: Use of Heavy Isotope Labelling in Type 1 Diabetes. Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. Source: PLOS URL: [Link]

-

Title: Labeling cells in microtiter plates for determination of [3H]thymidine uptake. Source: PubMed URL: [Link]

-

Title: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Source: Wiley Online Library URL: [Link]

-

Title: The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Source: Silantes URL: [Link]

-

Title: BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Source: Bio-Rad Antibodies URL: [Link]

-

Title: Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: EFFICIENT SYNTHESIS OF SPECIFICALLY DEUTERATED NUCLEOSIDES: PREPARATION OF 4'-DEUTERIOTHYMIDINE. Source: UCLA - Chemistry and Biochemistry URL: [Link]

-

Title: Tandem Mass Spectrometric Sequence Characterization of Synthetic Thymidine-rich Oligonucleotides. Source: ResearchGate URL: [Link]

-

Title: Mass-Spectrometric Study of the Reactions of Deuterium and Hydrogen Atoms with Nitric Oxide. Source: AIP Publishing URL: [Link]

-

Title: Benefits of Stable Isotope Labelling in Biochemistry Research. Source: Diagnostics World News URL: [Link]

-

Title: Mass Spectrometry of Structurally Modified DNA. Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: DNA Stable-Isotope Probing DNA-SIP. Source: JoVE URL: [Link]

-

Title: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling. Source: GIST Scholar URL: [Link]

-

Title: Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ): Application to Lipidomics. Source: ResearchGate URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis. Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). Source: YouTube URL: [Link]

-

Title: Thymidine kinase-independent click chemistry DNADetect™ probes as an EdU alternative for mammalian cell DNA labelling. Source: bioRxiv URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Source: YouTube URL: [Link]

Sources

- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

- 9. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Thymidine analog labeling of proliferating cells [protocols.io]

- 13. Comparing DNA enrichment of proliferating cells following administration of different stable isotopes of heavy water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of in vivo T cell kinetics: use of heavy isotope labelling in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thymine-d3 in Metabolic Research

Abstract

The precise measurement of metabolic processes is fundamental to advancing drug discovery and our understanding of cellular biology. Stable isotope labeling has emerged as a powerful and safe technique, supplanting traditional radioisotope methods. This guide provides an in-depth technical overview of Thymine-d3 (deuterated thymidine), a key stable isotope tracer. We will explore its core applications in quantifying cell proliferation, its utility in in vivo metabolic studies, and the analytical methodologies required for its detection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling to achieve more accurate and translatable results in metabolic research.

The Paradigm Shift: From Radioisotopes to Stable Isotopes

For decades, the gold standard for measuring DNA synthesis and cell proliferation was the [³H]-thymidine incorporation assay.[1][2][3] This method involves supplying cells with radioactively labeled thymidine and measuring its incorporation into newly synthesized DNA.[1][3] While powerful, this technique has significant drawbacks, including the need for specialized laboratory facilities, the logistical challenges of handling radioactive materials, and the associated safety concerns and disposal costs.[1][2]

The advent of stable isotope labeling, utilizing non-radioactive isotopes like deuterium (²H), has revolutionized metabolic research.[4] Deuterium-labeled compounds, such as Thymine-d3, are chemically identical to their endogenous counterparts but are heavier. This mass difference allows them to be distinguished and quantified by mass spectrometry (MS).

Key Advantages of Thymine-d3:

-

Safety: As a non-radioactive compound, Thymine-d3 eliminates the risks associated with radiation exposure, making it suitable for a wider range of studies, including those in vulnerable populations.[4]

-

No Biological Perturbation: Unlike thymidine analogs such as bromodeoxyuridine (BrdU), which have a different chemical structure and can exhibit toxicity or alter cell cycle progression, Thymine-d3 is biologically indistinguishable from natural thymidine, ensuring that the metabolic processes being measured are not perturbed by the tracer itself.[5][6]

-

High Sensitivity and Specificity: Modern LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) systems can detect and quantify the minute mass difference between labeled and unlabeled thymidine with exceptional precision.[7]

-

Versatility: Thymine-d3 can be used for both in vitro cell culture experiments and complex in vivo studies in animal models.[8]

Core Application: Quantifying Cell Proliferation and DNA Synthesis

The most prominent application of Thymine-d3 is the direct measurement of de novo DNA synthesis, which serves as a precise biomarker for cell proliferation. This is critical in oncology research for assessing the efficacy of cytotoxic or cytostatic drugs, and in immunology for measuring lymphocyte activation.[9]

Mechanism of Incorporation

When cells enter the S-phase of the cell cycle, they actively synthesize DNA. If Thymine-d3 is present in the culture medium or administered in vivo, it is taken up by the cells and incorporated into the newly synthesized DNA strands in place of endogenous thymidine. The extent of this incorporation is directly proportional to the rate of cell proliferation.

Experimental Workflow: In Vitro Proliferation Assay

This protocol outlines a robust, self-validating system for measuring the anti-proliferative effect of a test compound on a cancer cell line.

Detailed Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a density that allows for logarithmic growth throughout the experiment.

-

Acclimatization: Allow cells to adhere and resume normal growth for 24 hours.

-

Dosing: Treat cells with the test compound across a range of concentrations. Include vehicle-only wells (negative control for inhibition) and wells with a known cytotoxic agent (positive control).

-

Labeling: Add Thymine-d3 to the culture medium. The final concentration should be optimized but is typically in the low micromolar range to ensure sufficient uptake without altering nucleotide pools.

-

Incubation: Co-incubate the cells with the test compound and Thymine-d3 for a period equivalent to 1-3 cell cycles (e.g., 24-72 hours).

-

Harvesting: Aspirate the medium and wash the cells gently with cold Phosphate-Buffered Saline (PBS) to remove unincorporated Thymine-d3.

-

DNA Extraction: Lyse the cells and precipitate the genomic DNA using a suitable method (e.g., ethanol precipitation).

-

DNA Hydrolysis: Resuspend the DNA pellet and hydrolyze it to its constituent nucleosides using an enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase). Causality: This step is critical as it releases the individual thymidine molecules from the DNA polymer, making them accessible for LC-MS/MS analysis.

-

Sample Preparation: Centrifuge the sample to pellet debris and transfer the supernatant containing the nucleosides. Add a heavy-labeled internal standard (e.g., ¹³C,¹⁵N-Thymidine) to correct for variations in sample processing and instrument response.

-

LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a reverse-phase column to separate the nucleosides. The mass spectrometer will be set to monitor the specific mass transitions for unlabeled thymidine and Thymine-d3.

-

Data Analysis: Calculate the ratio of the peak area of Thymine-d3 to the sum of the peak areas of Thymine-d3 and endogenous (unlabeled) thymidine. This ratio reflects the percentage of newly synthesized DNA. Compare the ratios from treated cells to vehicle controls to determine the percent inhibition of proliferation.

Comparison with Other Proliferation Assays

Thymine-d3 offers clear advantages over older, more established methods.

| Method | Principle | Advantages | Disadvantages |

| [³H]-Thymidine | Incorporation of a radioisotope into DNA, measured by scintillation counting.[1] | Direct measure of DNA synthesis, high sensitivity.[1] | Radioactive, requires specialized handling and disposal, costly.[1][2] |

| BrdU Assay | Incorporation of a thymidine analog, detected by a specific antibody.[8] | Non-radioactive, allows for cell-by-cell analysis via flow cytometry or IHC. | Harsh denaturation step can damage DNA, antibody may not access all sites, potential for cell toxicity.[5][6] |

| Thymine-d3 | Incorporation of a stable isotope, detected by mass spectrometry. | Non-radioactive, non-perturbing, highly specific, direct measure of DNA synthesis. | Requires access to an LC-MS/MS system. |

Core Application: In Vivo Metabolic Labeling and Pharmacokinetics

Deuterium labeling is a powerful tool for modulating and measuring the pharmacokinetic (PK) properties of drugs.[10][11][12] While Thymine-d3 is primarily a tracer, the principles of using deuterated compounds extend to drug development, where replacing hydrogen with deuterium at a site of metabolic attack can slow down drug clearance, a strategy known as the "deuterium switch".[10][13]

In the context of metabolic research, administering Thymine-d3 to animal models allows for the direct measurement of cell proliferation rates within specific tissues, providing invaluable insights into tissue regeneration, tumor growth, and the effects of therapeutics in vivo.

Experimental Workflow: In Vivo Cell Proliferation Study

Protocol Considerations:

-

Route of Administration: Thymine-d3 can be delivered continuously via drinking water or osmotic mini-pumps to label all cells entering S-phase over a period. Alternatively, a single bolus dose (e.g., via intraperitoneal injection) can be used for pulse-labeling a specific cohort of proliferating cells.[8]

-

Dosage: The dose must be sufficient to achieve significant enrichment in the target tissue's DNA without causing toxicity or altering normal physiology. This requires careful dose-range finding studies.

-

Tissue Processing: After harvesting, tissues must be efficiently homogenized to allow for the complete extraction of genomic DNA.

-

Data Interpretation: The data are often expressed as the Fractional Synthesis Rate (FSR), which represents the percentage of new cells generated in a tissue over the labeling period. This provides a dynamic measure of cell turnover that is impossible to obtain from static histological analysis.

Analytical Methodologies: LC-MS/MS

The quantification of Thymine-d3 incorporation is exclusively performed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary selectivity and sensitivity to differentiate between the labeled and unlabeled forms of thymidine.[14]

Typical LC-MS/MS Parameters:

| Parameter | Description | Rationale |

| Chromatography | Reverse-Phase (e.g., C18 column) with a gradient of water and acetonitrile/methanol. | Separates thymidine from other nucleosides and matrix components to prevent ion suppression. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates thymidine to form the precursor ion [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific fragmentation pattern for each analyte. |

| MRM Transition (Thymidine) | m/z 243.1 → 127.1 | Precursor ion (protonated thymidine) fragments to a characteristic product ion (the thymine base). |

| MRM Transition (Thymine-d3) | m/z 246.1 → 130.1 | The +3 Da mass shift is observed in both the precursor and the product ion, confirming the label's location. |

Self-Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity. A key validation step is to analyze unlabeled control DNA to confirm the absence of any interfering peaks at the mass transition for Thymine-d3, ensuring the trustworthiness of the results.

Conclusion

Thymine-d3 is a versatile and powerful tool in the modern metabolic research laboratory. Its use in quantifying cell proliferation provides a safer, more accurate, and less perturbing alternative to traditional methods like [³H]-thymidine and BrdU labeling. The ability to directly measure DNA synthesis in vitro and in vivo with high analytical precision offers researchers in drug development and fundamental science a superior method for understanding the dynamics of cell growth, tissue homeostasis, and the efficacy of therapeutic interventions. As mass spectrometry platforms become more accessible, the adoption of Thymine-d3 and other stable isotope tracers will continue to drive innovation and yield more translatable insights into complex biological systems.

References

-

Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development. [Link]

-

Pascual, S. (2023, June 20). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. MDPI. [Link]

-

de Boer, R. J., et al. (1997). Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay. Clinical and Diagnostic Laboratory Immunology. [Link]

-

Bitesize Bio. (2025, November 24). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. [Link]

-

Sanquin. (2021, May 29). Proliferation assay - 3H thymidine incorporation. [Link]

-

Al-Attas, O. S., et al. (2014). Metabolic Benefits of Six-month Thiamine Supplementation in Patients With and Without Diabetes Mellitus Type 2. Clinical Medicine & Insights: Endocrinology and Diabetes. [Link]

-

Rakic, P., & Nowakowski, R. S. (2011). Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate. Cerebral Cortex. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Khan, M. S., et al. (2018). Experimental and theoretical approaches for the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor. RSC Advances. [Link]

-

Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. [Link]

-

Bolleddula, J., & Halpert, J. R. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. [Link]

-

Gherghel, A., et al. (2022). Novel Expression of Thymine Dimers in Renal Cell Carcinoma, Demonstrated through Immunohistochemistry. International Journal of Molecular Sciences. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Shram, M., et al. (2017). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Drug Design, Development and Therapy. [Link]

-

Taverne, Y. J., et al. (1981). Alternative metabolic fates of thymine nucleotides in human cells. Biochemical Journal. [Link]

-

Popa, S. D., et al. (2023). Development of Sensitive Methods for the Detection of Minimum Concentrations of DNA on Martian Soil Simulants. MDPI. [Link]

-

Jiang, J., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. [Link]

-

Zhang, L., & Hu, Y. (2002). Determination of laser-induced thymine-thymine dimer in DNA by LC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Wooten, D., & Henthorn, T. K. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Journal of Clinical Pharmacology. [Link]

-

Szymański, J., et al. (2022). Inhalation with Vitamin D3 Metabolites—A Novel Strategy to Restore Vitamin D3 Deficiencies in Lung Tissue. MDPI. [Link]

-

Wegner, A., et al. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Frontiers in Bioengineering and Biotechnology. [Link]

-

Kowalczyk, A., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

-

Wikipedia. Ultraviolet. [Link]

Sources

- 1. cytologicsbio.com [cytologicsbio.com]

- 2. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. metsol.com [metsol.com]

- 5. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues | MDPI [mdpi.com]

- 6. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Experimental and theoretical approaches for the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of Thymine-d3

This guide provides a comprehensive technical overview of the mass spectrometric analysis of thymine-d3, a deuterated isotopologue of the pyrimidine base thymine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical applications of using thymine-d3 as an internal standard for the precise quantification of thymine in complex biological matrices.

Introduction: The Significance of Thymine and the Role of Isotopically Labeled Standards

Thymine (5-methyluracil) is a fundamental nucleobase in DNA, where it pairs with adenine.[1] Its accurate quantification is crucial in numerous research areas, including DNA damage and repair, toxicology, and pharmacology. The study of thymine levels can provide insights into cellular proliferation, and the effects of genotoxic agents.[2][3]

In quantitative mass spectrometry, especially when coupled with liquid chromatography (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision.[4][5] Thymine-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is an ideal internal standard for thymine analysis.[6] Its chemical properties and chromatographic behavior are nearly identical to those of endogenous thymine, ensuring that it experiences similar effects from sample preparation, chromatography, and ionization.[4][7] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling reliable correction for experimental variability.[4][5]

Principles of Mass Spectrometry for Thymine-d3 Analysis

The analysis of thymine-d3 by mass spectrometry involves several key steps, each of which can be optimized to enhance sensitivity and specificity.

Ionization Techniques

The choice of ionization technique is critical for the successful analysis of nucleobases.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for the analysis of polar molecules like thymine.[8][9] It typically produces protonated molecules, [M+H]+, with minimal fragmentation in the ion source.[8] This is advantageous for quantitative analysis as it concentrates the ion current in the precursor ion of interest. ESI is the most common ionization method for LC-MS analysis of nucleosides and nucleobases.[8][10]

-

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation, providing detailed structural information.[11][12] While the resulting fragmentation patterns can be complex, they are also highly reproducible and can be used for library matching.[13][14] EI is typically used with gas chromatography (GC-MS). Derivatization is often required to make thymine sufficiently volatile for GC analysis.[15]

Mass Analyzers

Various types of mass analyzers can be used for the analysis of thymine and thymine-d3. Triple quadrupole (QqQ) and high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are commonly employed.

-

Triple Quadrupole (QqQ) Mass Spectrometry: This is the workhorse for quantitative analysis. In Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the precursor ion (e.g., the [M+H]+ of thymine or thymine-d3), the second quadrupole serves as a collision cell for fragmentation, and the third quadrupole selects a specific product ion.[16] This highly specific detection method significantly reduces background noise and enhances sensitivity.[3]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF provide high mass accuracy and resolution, allowing for the confident identification of analytes based on their exact mass.[17] This can be particularly useful for differentiating thymine from other isobaric compounds.

Mass Spectrum and Fragmentation of Thymine-d3

Understanding the fragmentation patterns of thymine and thymine-d3 is essential for developing robust quantitative methods.

Expected Mass Spectrum of Thymine and Thymine-d3

The key to using thymine-d3 as an internal standard is its mass difference from unlabeled thymine.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) |

| Thymine | C5H6N2O2 | 126.0429 | 127.0507 |

| Thymine-d3 | C5H3D3N2O2 | 129.0618 | 130.0696 |

Fragmentation Pathway of Protonated Thymine

Under collision-induced dissociation (CID) in a triple quadrupole mass spectrometer, protonated thymine ([M+H]+ at m/z 127.05) undergoes characteristic fragmentation. A common fragmentation pathway involves the loss of isocyanic acid (HNCO), resulting in a prominent product ion.

Predicted Fragmentation of Protonated Thymine-d3

The fragmentation of protonated thymine-d3 ([M+H]+ at m/z 130.07) is expected to follow a similar pathway to that of unlabeled thymine. The deuterium atoms on the methyl group are not typically involved in the initial fragmentation steps, leading to a predictable mass shift in the product ions.

Below is a Graphviz diagram illustrating the predicted fragmentation pathway of protonated thymine-d3.

Caption: Predicted fragmentation of protonated thymine-d3.

Experimental Protocol: Quantitative Analysis of Thymine using LC-MS/MS with Thymine-d3 Internal Standard

This section outlines a detailed, self-validating protocol for the quantification of thymine in a biological matrix (e.g., plasma or urine) using thymine-d3 as an internal standard.

Materials and Reagents

-

Thymine analytical standard

-

Thymine-d3 internal standard

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)[18]

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)[18]

-

Sample matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

Sample Preparation

-

Spiking with Internal Standard: To a 100 µL aliquot of the biological sample, add a known amount of thymine-d3 solution (the internal standard). The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method Development

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[18]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

SRM Transitions:

-

Thymine: Precursor ion m/z 127.1 → Product ion m/z 84.0 (example)

-

Thymine-d3: Precursor ion m/z 130.1 → Product ion m/z 87.0 (example)

-

-

Collision Energy: Optimize for each transition to achieve maximum product ion intensity.

-

Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity and stability.[19]

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of thymine into the same biological matrix as the samples. Add a constant amount of thymine-d3 to each standard.

-

Peak Integration: Integrate the peak areas for both thymine and thymine-d3 in the chromatograms of the standards and samples.

-

Ratio Calculation: Calculate the ratio of the peak area of thymine to the peak area of thymine-d3 for each standard and sample.

-

Quantification: Plot the peak area ratio against the concentration of thymine for the calibration standards to generate a calibration curve. Use the equation of the line from the calibration curve to determine the concentration of thymine in the samples based on their peak area ratios.

The following Graphviz diagram illustrates the experimental workflow.

Caption: Experimental workflow for thymine quantification.

Conclusion

Thymine-d3 is an invaluable tool for the accurate and precise quantification of thymine by mass spectrometry. Its use as an internal standard allows for the correction of matrix effects and other sources of experimental variability, leading to highly reliable data. The methodologies outlined in this guide provide a robust framework for researchers and scientists to develop and validate their own quantitative assays for thymine in a variety of applications.

References

-

Banoub, J.H., Newton, R.P., Esmans, E., et al. (2005). Recent developments in mass spectrometry for the characterization of nucleosides, nucleotides, oligonucleotides, and nucleic acids. Chemical Reviews, 105(5), 1869-1915. [Link]

-

MassBank. (2009). Thymine; LC-ESI-QTOF; MS2; CE:30 V; [M+H]+. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369822, Thymine-d3. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io. [Link]

-

Douki, T., et al. (2000). Electrospray-mass spectrometry characterization and measurement of far-UV-induced thymine photoproducts. Journal of the American Society for Mass Spectrometry, 11(3), 241-250. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectrum of the nucleobase thymine at nominal mass m=z 125 via (a) IRMPD and (c) QCID in the negative ion mode. Retrieved from [Link]

-

Jaruga, P., & Dizdaroglu, M. (2008). A Novel Approach to DNA Damage Assessments: Measurement of the Thymine Glycol Lesion. DNA Repair, 7(9), 1413–1423. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymine. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thymine - NIST WebBook. Retrieved from [Link]

Sources

- 1. Thymine - Wikipedia [en.wikipedia.org]

- 2. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]

- 3. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Thymine-d3 | C5H6N2O2 | CID 57369822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. MS Derivatization Reagents | TCI AMERICA [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Electrospray-mass spectrometry characterization and measurement of far-UV-induced thymine photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gmi-inc.com [gmi-inc.com]

- 18. protocols.io [protocols.io]

- 19. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Comparative Stability of Thymine-d3 versus Thymine in DNA Duplexes

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier, stable isotope deuterium has profound effects on the physicochemical properties of molecules, a phenomenon extensively exploited in drug development to enhance metabolic stability. This guide delves into the core principles and experimental methodologies for evaluating the impact of deuterating the methyl group of thymine (to form thymine-d3) on the thermal stability of DNA duplexes. We will explore the theoretical underpinnings of the kinetic isotope effect (KIE) and its direct implications for the bond strength of the C-D versus the C-H bond. This guide provides detailed, field-proven protocols for the synthesis of thymidine-d3 phosphoramidite, its incorporation into synthetic oligonucleotides, and the subsequent analysis of DNA duplex stability via thermal denaturation studies. By understanding the nuanced effects of this isotopic substitution, researchers can unlock new avenues for the rational design of stabilized DNA structures for therapeutic and diagnostic applications.

The Kinetic Isotope Effect: A Foundation for Enhanced Stability

The kinetic isotope effect (KIE) is a cornerstone of physical organic chemistry that describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] This effect is most pronounced when the relative mass change is large, as is the case when hydrogen (¹H) is replaced by deuterium (²H or D).[3] The fundamental origin of the KIE lies in the difference in the zero-point vibrational energy of a C-H bond compared to a C-D bond.

Due to its greater mass, a C-D bond has a lower vibrational frequency than a C-H bond.[4] This results in a lower zero-point energy for the C-D bond, meaning it resides in a deeper potential energy well.[2][4] Consequently, more energy is required to break a C-D bond than a C-H bond, making it stronger and more stable.[2] This increased bond strength is the primary reason why deuterated compounds often exhibit enhanced metabolic stability, as many drug metabolism pathways involve the enzymatic cleavage of C-H bonds.

This principle of enhanced bond strength can be extrapolated to the non-covalent interactions that govern the stability of complex biomolecules like DNA. The thermal denaturation of a DNA duplex is a process that involves the disruption of hydrogen bonds and base stacking interactions, ultimately leading to the separation of the two strands. The methyl group of thymine, while not directly involved in hydrogen bonding, contributes to the stability of the DNA duplex through hydrophobic and van der Waals interactions within the major groove.[4] By strengthening the C-H bonds within this methyl group through deuteration, we can hypothesize an increase in the overall thermal stability of the DNA duplex.

Caption: Diagram illustrating the higher activation energy required to break a C-D bond compared to a C-H bond.

Physicochemical Properties: Thymine vs. Thymine-d3

The primary difference between thymine and thymine-d3 lies in the isotopic composition of the methyl group at the 5th position of the pyrimidine ring. In thymine-d3, the three hydrogen atoms of the methyl group are replaced with deuterium atoms.

| Property | Thymine (T) | Thymine-d3 (T-d3) |

| Molecular Formula | C₅H₆N₂O₂ | C₅H₃D₃N₂O₂ |

| Molar Mass ( g/mol ) | 126.11 | 129.13 |

| C-H Bond Strength (kJ/mol) | ~413 | - |

| C-D Bond Strength (kJ/mol) | - | ~421 |

Table 1: Comparison of key physicochemical properties of thymine and thymine-d3.

The increased mass of thymine-d3 is a direct consequence of the heavier deuterium isotope. More significantly, the C-D bond is approximately 5 kJ/mol stronger than the C-H bond.[2] While this difference may seem small for a single bond, the cumulative effect of three such bonds in the methyl group can have a measurable impact on the molecule's stability and its interactions within the DNA duplex.

Experimental Workflow for Assessing DNA Stability

To empirically determine the effect of thymine-d3 on DNA stability, a series of well-controlled experiments are necessary. The overall workflow involves the synthesis of the deuterated building block, its incorporation into a DNA oligonucleotide, and the subsequent biophysical characterization of the resulting DNA duplex.

Caption: A streamlined workflow for the synthesis and analysis of thymine-d3 containing DNA.

Synthesis of Thymidine-d3 Phosphoramidite

The synthesis of the deuterated thymidine phosphoramidite is a critical first step. While various methods for deuterating nucleosides exist, a common and effective approach involves the use of deuterated reagents. A plausible synthetic route is outlined below, adapted from established protocols for modified nucleosides.[1]

Step-by-Step Methodology:

-

Protection of Deoxyribose Hydroxyls: Start with commercially available 2'-deoxythymidine. Protect the 5' and 3' hydroxyl groups using a suitable protecting group, such as a silyl ether (e.g., TBDMS).

-

Deuteration of the Methyl Group: The key step involves the deuteration of the C5-methyl group. This can be achieved through a series of reactions, potentially involving a halogenation of the methyl group followed by reduction with a deuterium source like deuterium gas (D₂) and a palladium catalyst, or using a deuterated methylating agent.

-

Deprotection of Hydroxyls: Remove the silyl protecting groups from the 5' and 3' positions.

-

5'-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This is essential for monitoring the coupling efficiency during automated DNA synthesis.

-

Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final thymidine-d3 phosphoramidite.

-

Purification: Purify the final product using column chromatography to ensure high purity for oligonucleotide synthesis.

Oligonucleotide Synthesis and Purification

Once the thymidine-d3 phosphoramidite is synthesized, it can be incorporated into a DNA oligonucleotide using a standard automated DNA synthesizer.

Step-by-Step Methodology:

-

Oligonucleotide Design: Design two sets of complementary oligonucleotides. One set will contain the standard thymine (T), and the other will have one or more thymine residues replaced with thymine-d3 (T-d3). It is advisable to design sequences with a melting temperature in a convenient range for measurement (e.g., 50-70 °C).

-

Automated Synthesis: Program the DNA synthesizer with the desired sequences. The thymidine-d3 phosphoramidite is placed in one of the reagent ports. The synthesis cycle involves sequential deprotection, coupling, capping, and oxidation steps.

-

Cleavage and Deprotection: After synthesis, the oligonucleotides are cleaved from the solid support and the protecting groups are removed by treatment with a suitable base, such as ammonium hydroxide.

-

Purification: Purify the crude oligonucleotides using high-performance liquid chromatography (HPLC) to isolate the full-length product.

-

Quantification: Determine the concentration of the purified oligonucleotides using UV-Vis spectroscopy at 260 nm.

Thermal Denaturation (Tm) Measurement

The thermal stability of the DNA duplexes is assessed by measuring their melting temperature (Tm), which is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is typically done by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the complementary DNA strands (both the standard and the T-d3 containing versions) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of each oligonucleotide should be identical for all samples to ensure comparability.

-

Annealing: Anneal the complementary strands to form the duplex DNA. This is achieved by heating the samples to a temperature above the expected Tm (e.g., 95 °C) for a few minutes and then slowly cooling them to room temperature.

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the annealed duplex samples in quartz cuvettes.

-

Melting Curve Acquisition: Program the instrument to slowly increase the temperature (e.g., 1 °C/minute) from a starting temperature below the Tm (e.g., 25 °C) to a temperature above the Tm (e.g., 95 °C).[5] Monitor the absorbance at 260 nm throughout the temperature ramp.

-

Data Analysis: The resulting plot of absorbance versus temperature is the melting curve. The Tm is determined as the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance plateau. This is most accurately determined by taking the first derivative of the melting curve and identifying the temperature at the peak.[6]

Expected Results and Interpretation

Based on the principles of the kinetic isotope effect, it is anticipated that the DNA duplex containing thymine-d3 will exhibit a higher melting temperature (Tm) compared to the identical sequence containing standard thymine.

Hypothetical Data Summary:

| DNA Duplex Sequence | Thymine Isotope | Melting Temperature (Tm) in °C |

| 5'-GCGTATGC-3' / 3'-CGCATACG-5' | Thymine (T) | 62.5 ± 0.2 |

| 5'-GCGT(d3)ATGC-3' / 3'-CGCATACG-5' | Thymine-d3 (T-d3) | 63.1 ± 0.2 |

Table 2: Hypothetical melting temperatures of DNA duplexes with and without thymine-d3.

An increase in Tm, even if modest, would provide direct evidence that the deuteration of the thymine methyl group enhances the thermal stability of the DNA duplex. This increased stability can be attributed to the stronger C-D bonds, which may lead to more favorable van der Waals and hydrophobic interactions within the major groove of the DNA. It is also possible that the deuteration subtly alters the hydration shell around the methyl group, which could contribute to the overall stability of the duplex.[3]

Applications in Drug Development and Research

The ability to enhance the thermal stability of DNA through isotopic labeling has significant implications for various fields:

-

Therapeutic Oligonucleotides: Antisense oligonucleotides, siRNAs, and aptamers are promising therapeutic modalities. Increasing their thermal stability can improve their in vivo efficacy and longevity.

-

DNA-based Diagnostics: The specificity and stability of DNA probes are critical for diagnostic assays such as PCR and microarrays. Deuterated probes could offer enhanced performance.

-

Nanotechnology: DNA is increasingly used as a building material for self-assembling nanostructures. Enhanced stability could lead to more robust and functional DNA-based nanomaterials.

-

Mechanistic Studies: The use of deuterated nucleosides provides a powerful tool for probing the subtle energetic contributions of different parts of the DNA molecule to its overall stability and function.

Conclusion

The substitution of hydrogen with deuterium in the methyl group of thymine presents a compelling strategy for enhancing the thermal stability of DNA duplexes. This guide has outlined the theoretical basis for this effect, rooted in the kinetic isotope effect, and provided a comprehensive experimental framework for its validation. By following the detailed protocols for synthesis, oligonucleotide incorporation, and thermal denaturation analysis, researchers can quantitatively assess the impact of this isotopic modification. The insights gained from such studies will not only deepen our fundamental understanding of DNA biophysics but also pave the way for the development of more stable and effective DNA-based technologies for therapeutic and diagnostic applications.

References

- Anderson, J. E., Ptashne, M., & Harrison, S. C. (1987). Structure of the repressor-operator complex of bacteriophage 434.

- Bentrude, W. G., & Piatak, D. M. (1964). The Stereochemistry of the Reaction of Tri- and Tetra-substituted Cyclohexanones with Lithium Aluminum Hydride and Methylmagnesium Bromide. Journal of the American Chemical Society, 86(1), 126–130.

- Blake, R. D., & Delcourt, S. G. (1998). Thermal stability of DNA. Nucleic Acids Research, 26(14), 3323–3332.

- Egli, M. (2002). The role of the C5-methyl group of thymine in the helical structure and stability of DNA. CHIMIA International Journal for Chemistry, 56(1-2), 39-44.

- Gilli, P., Pretto, L., Bertolasi, V., & Gilli, G. (2009). Predicting hydrogen bond strengths from acid− base molecular properties. The p K a slide rule: toward a quantitative estimate of the energetic interplay between H-bond and proton transfer. Accounts of chemical research, 42(1), 33-44.

- Gorn, V. V., & Zarytova, V. F. (1983). A convenient method for the synthesis of 5'-O-dimethoxytrityl-N-acyl-2'-deoxynucleoside-3'-(N,N-diisopropyl)cyanoethylphosphoramidites. Bioorganicheskaia khimiia, 10(11), 1511-1517.

- Hansen, P. E. (1999). Isotope effects in nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(2), 87-123.

- Kool, E. T. (2002). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual review of biophysics and biomolecular structure, 31(1), 1-22.

- Letsinger, R. L., & Lunsford, W. B. (1976). Synthesis of oligothymidylates on a polymer support. Journal of the American Chemical Society, 98(12), 3655-3661.

-

Rahul Lad. (2011). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

- SantaLucia Jr, J. (1998). A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. Proceedings of the National Academy of Sciences, 95(4), 1460-1465.

- Schramm, V. L. (2011). Enzymatic transition states and transition state analogues. Annual review of biochemistry, 80, 703-732.

- Sekine, M., Hata, T., & Hata, T. (1985). A new approach to the synthesis of deoxynucleoside 3'-phosphoramidites. Tetrahedron Letters, 26(4), 579-582.

- Sugimoto, N., Nakano, S. I., Yoneyama, M., & Honda, K. I. (1996). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic acids research, 24(22), 4501-4505.

- Vesnaver, G., & Breslauer, K. J. (1991). The contribution of DNA single-stranded order to the thermodynamics of duplex formation. Proceedings of the National Academy of Sciences, 88(9), 3569-3573.

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleic acid thermodynamics. Retrieved from [Link]

- Yasuda, T., et al. (2024). Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions. PLOS ONE, 19(1), e0295793.

Sources

- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Heavy water - Wikipedia [en.wikipedia.org]

- 4. Thymine methyls and DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 6. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Differences Between Thymine and Thymine-d3

Introduction: The Subtle Power of Isotopic Labeling

In the landscape of modern molecular research and pharmaceutical development, the ability to trace, quantify, and understand the metabolic fate of compounds is paramount. Isotopic labeling, the practice of replacing an atom within a molecule with one of its isotopes, has emerged as a cornerstone technique in these endeavors. Among the various isotopes, deuterium (²H), a stable isotope of hydrogen, offers a unique and powerful tool for elucidating reaction mechanisms, altering metabolic pathways, and serving as an internal standard in quantitative analysis. This guide provides a comprehensive exploration of the physical and chemical distinctions between thymine, a fundamental nucleobase of DNA, and its deuterated analogue, thymine-d3.

Thymine (C₅H₆N₂O₂), a pyrimidine derivative, is one of the four main nucleobases found in deoxyribonucleic acid (DNA).[1][2] Its structure and properties are fundamental to the stability and function of the genetic code. Thymine-d3, in which the three hydrogen atoms of the methyl group at the 5th position are replaced with deuterium atoms, is a valuable tool for a range of scientific applications. While chemically very similar to its protiated counterpart, the increased mass of deuterium imparts subtle yet significant differences in its physical and chemical behavior. This guide will delve into these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize thymine-d3 in their work.

I. A Comparative Analysis of Physical Properties

The most immediate and apparent difference between thymine and thymine-d3 lies in their molecular weight. The substitution of three protium atoms (¹H) with three deuterium atoms (²H) results in a predictable increase in mass.

| Property | Thymine | Thymine-d3 | Data Source(s) |